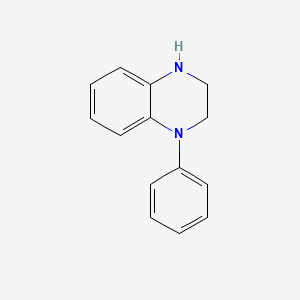

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-12(7-3-1)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRZXNRCPQLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Phenyl 1,2,3,4 Tetrahydro Quinoxaline and Its Analogs

Classical Reduction Methods for Quinoxaline (B1680401) Precursors to Tetrahydroquinoxalines

Historically, the reduction of quinoxalines to their tetrahydro derivatives has been achieved using various reducing agents. One common method involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). While effective for quinoxaline and 2-methylquinoxaline, this method is slow and less efficient for 2,3-dialkyl and 2-aryl substituted quinoxalines. researchgate.net To enhance the efficiency of sodium borohydride, it can be used in combination with zinc chloride (ZnCl₂), which allows for the rapid reduction of a wider range of substituted quinoxalines under mild conditions. researchgate.net

Another classical approach is the use of borane (B79455) in tetrahydrofuran (B95107) (THF), which can rapidly reduce mono- and di-substituted alkyl and aryl quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives in high yields. researchgate.net Additionally, catalytic hydrogenation using metal catalysts is a well-established method. For instance, molybdenum hexacarbonyl in the presence of a hydrogen source can catalyze the hydrogenation of quinoxalines. acs.org

Modern Catalytic Approaches to 1,2,3,4-Tetrahydroquinoxaline (B1293668) Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods for the synthesis of 1,2,3,4-tetrahydroquinoxalines. These approaches often offer higher yields, milder reaction conditions, and the ability to control stereochemistry.

Enantioselective Hydrogenation of Quinoxaline Derivatives, including Tetrahydroquinoxalines

The asymmetric hydrogenation of quinoxalines is a highly efficient route to chiral 1,2,3,4-tetrahydroquinoxalines. acs.org This has been successfully achieved using a cooperative catalytic system involving an achiral iron complex and a chiral Brønsted acid. This dual catalytic system enables the enantioselective reduction of various 2-substituted quinoxalines using hydrogen gas, affording the corresponding chiral tetrahydroquinoxalines in high yields and with excellent enantiomeric ratios. For example, the hydrogenation of 2-phenylquinoxaline (B188063) can be achieved with up to 97% yield and an enantiomeric ratio of up to 97:3.

Another notable metal-free approach utilizes a combination of a chiral phosphoric acid and an achiral borane to catalyze the asymmetric transfer hydrogenation of 2-substituted quinoxalines with a regenerable dihydrophenanthridine as the hydrogen source under a hydrogen atmosphere. acs.org This method produces a wide range of optically active 2-substituted tetrahydroquinoxalines in high yields (up to 98%) and with high enantioselectivity (up to 98% ee). acs.org

Manganese-catalyzed asymmetric hydrogenation has also emerged as a powerful tool for the stereodivergent synthesis of disubstituted tetrahydroquinoxalines, providing access to all four possible stereoisomers with high diastereomeric ratios and enantiomeric excesses. nih.gov

Rhodium-Thiourea Catalyzed Asymmetric Hydrogenation of Tetrahydroquinoxalines

While the search results did not provide specific examples of rhodium-thiourea catalyzed asymmetric hydrogenation for the synthesis of 1-phenyl-1,2,3,4-tetrahydro-quinoxaline, rhodium complexes are well-known catalysts for asymmetric hydrogenation reactions. The use of chiral ligands, such as those derived from thiourea, can induce enantioselectivity in the reduction of prochiral substrates. This general principle is applicable to the asymmetric hydrogenation of quinoxalines to afford chiral tetrahydroquinoxalines. The specific catalyst system would need to be optimized for the quinoxaline substrate.

Solid-Phase and Microwave-Assisted Methodologies for Tetrahydroquinoxaline Scaffolds

To expedite the drug discovery process, high-throughput synthesis methods like solid-phase and microwave-assisted synthesis have been developed for generating libraries of tetrahydroquinoxaline derivatives.

Solid-Phase Traceless Synthesis of Tetrahydroquinoxalines

A versatile solid-phase traceless synthesis of tetrahydroquinoxalines has been developed, allowing for the creation of a diverse library of compounds. researchgate.net In one approach, an aldehyde-functionalized polystyrene resin is reductively aminated with an amino alcohol. The resulting resin-bound secondary amine is then reacted with an o-fluoronitrobenzene. Subsequent mesylation of the hydroxyl group and reduction of the nitro group with tin(II) chloride leads to spontaneous intramolecular cyclization, forming the tetrahydroquinoxaline ring on the solid support. Further derivatization of the secondary aniline (B41778) nitrogen can be achieved before the final product is cleaved from the resin, typically using acidic conditions. researchgate.net This method allows for the introduction of three points of diversity in the final tetrahydroquinoxaline products. researchgate.net

Microwave-Assisted Reductive Cyclization Techniques for Tetrahydroquinoxalines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. For tetrahydroquinoxalines, microwave irradiation is particularly effective in reductive cyclization processes. This technique provides rapid and uniform heating, often leading to cleaner reactions and reduced formation of side products compared to conventional heating methods. beilstein-journals.org

A notable example is the microwave-assisted reductive domino process for the cyclization of N-allyl 2-nitrophenyl amines to yield alkenyl-1,2,3,4-tetrahydroquinoxalines. wikipedia.org In this one-step method, the reaction is carried out in a sealed vessel under microwave irradiation at high temperatures (e.g., 200 °C), using a reducing agent such as triethyl phosphite (B83602). wikipedia.org The process involves the reduction of the nitro group to a nitroso, nitrene, or aniline intermediate, followed by an intramolecular cyclization. wikipedia.orgnih.gov This approach significantly shortens reaction times from hours to minutes. beilstein-journals.org Another application involves the microwave-mediated reductive cyclization of (2-nitrophenyl)methylidene-dihydro-indolone derivatives, which serves as a key step in the synthesis of complex fused heterocyclic systems like indoloquinolines. mdpi.com

| Reactant | Reducing Agent | Solvent | Microwave Conditions | Product Type |

|---|---|---|---|---|

| N-Allyl 2-nitrophenyl amine | Triethyl phosphite ((EtO)₃P) | Toluene | 300 W, 200 °C | Alkenyl-1,2,3,4-tetrahydroquinoxaline |

Novel Synthetic Routes for Phenyl-Substituted Tetrahydroquinoxalines

The introduction of a phenyl substituent onto the tetrahydroquinoxaline framework can be achieved either by derivatizing the pre-formed heterocyclic core or by constructing the ring system with the phenyl group already incorporated into one of the precursors. Both approaches have seen significant advancements, leading to novel and efficient synthetic pathways.

Attaching a phenyl group to a pre-existing 1,2,3,4-tetrahydroquinoxaline core, a process known as N-arylation, is a common and powerful strategy for creating analogs like 1-phenyl-1,2,3,4-tetrahydroquinoxaline. The secondary amine (N-1) of the tetrahydroquinoxaline ring is a nucleophilic site suitable for forming a new carbon-nitrogen bond with an arylating agent. Modern transition-metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for C-N bond formation. wikipedia.orgopenochem.org This reaction allows for the coupling of an amine (the tetrahydroquinoxaline core) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com The choice of ligand is critical and numerous bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and BINAP) have been developed to improve reaction efficiency and substrate scope. wikipedia.orgyoutube.com

The Chan-Evans-Lam (CEL) coupling offers a complementary, copper-catalyzed approach. mdpi.comthieme-connect.com This method typically uses arylboronic acids as the arylating agent and operates under milder conditions, often in the presence of air. mdpi.comthieme-connect.com A notable development is a one-pot procedure that combines the reduction of a quinoline (B57606) to a tetrahydroquinoline, followed by an in-situ N-arylation using an arylboronic acid, showcasing the efficiency of modern synthetic protocols. thieme-connect.com

The Ullmann condensation is a classical copper-catalyzed N-arylation method that couples an amine with an aryl halide, usually at high temperatures. organic-chemistry.org While historically significant, modern variations have been developed with improved ligands and reaction conditions to make the process more efficient and versatile. beilstein-journals.org

| Reaction Name | Metal Catalyst | Arylating Agent | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halides/Triflates | High efficiency, broad substrate scope, requires specific phosphine ligands. wikipedia.orgopenochem.org |

| Chan-Evans-Lam Coupling | Copper | Arylboronic Acids | Mild reaction conditions, often aerobic, uses inexpensive reagents. mdpi.comthieme-connect.com |

| Ullmann Condensation | Copper | Aryl Halides | Classic method, often requires high temperatures, modern variants have improved conditions. beilstein-journals.orgorganic-chemistry.org |

An alternative to derivatization is the construction of the phenyl-substituted tetrahydroquinoxaline ring system from acyclic precursors. These methods build the heterocyclic core in a way that incorporates the phenyl moiety from the start.

One innovative approach is a metal-free, one-pot tandem reaction that constructs the 1,2,3,4-tetrahydroquinoxaline skeleton from readily available 1,2-diaminobenzenes and α-ketoesters. By using a phenyl-substituted α-ketoester, this method directly yields a phenyl-substituted tetrahydroquinoxaline. The process involves a cyclization to form an imine or amide intermediate, followed by a sequential hydrosilylation using a catalyst like B(C₆F₅)₃ and a reductant such as polymethylhydrosiloxane (B1170920) (PMHS). This strategy is notable for its step-economy and avoidance of metal catalysts.

Palladium-catalyzed carboamination reactions represent another advanced strategy for the enantioselective synthesis of tetrahydroquinoxalines. These transformations can generate products containing quaternary carbon stereocenters with high levels of asymmetric induction. The reaction involves the coupling of an aniline derivative bearing a pendant alkene with an aryl halide. By carefully designing the substrates, this method can be adapted to produce phenyl-substituted tetrahydroquinoxalines.

A metal-free cascade reaction provides a further route, starting from 2-nitroanilines or o-dinitrobenzenes and α-ketoesters or α-diketones. The reaction proceeds through the reduction of the nitro group, cyclization, and subsequent hydrogenation of the resulting imine, using a system like bis(catecholato)diboron (B79384) (B₂cat₂) and water. Using a phenyl-α-ketoester in this sequence directly affords the desired phenyl-tetrahydroquinoxaline structure.

| Strategy | Key Reactants | Catalyst/Reagent System | Key Outcome |

|---|---|---|---|

| Tandem Cyclization/Hydrosilylation | 1,2-Diaminobenzene, Phenyl-α-ketoester | B(C₆F₅)₃ / PMHS | Metal-free, step-economical synthesis. |

| Asymmetric Carboamination | Alkene-bearing aniline derivative, Aryl halide | Palladium complex with chiral ligand (e.g., (S)-Siphos-PE) | Enantioselective synthesis, formation of quaternary centers. |

| Cascade Nitro Reduction/Cyclization | 2-Nitroaniline, Phenyl-α-ketoester | B₂(cat)₂ / Water | Metal-free, one-pot construction from nitroarenes. |

Chemical Reactivity and Derivatization of 1 Phenyl 1,2,3,4 Tetrahydro Quinoxaline

Reactions of the Saturated Heterocyclic Ring System

The saturated pyrazine (B50134) ring of the 1-phenyl-1,2,3,4-tetrahydro-quinoxaline system is susceptible to oxidative dehydrogenation. This reaction transforms the tetrahydro-quinoxaline core into its aromatic quinoxaline (B1680401) counterpart, a process of significant interest in the synthesis of various biologically active molecules.

One effective method for this transformation is the use of a nitrogen and phosphorus co-doped porous carbon material (NPCH) as a metal-free heterogeneous catalyst. wikipedia.org When 1,2,3,4-tetrahydroquinoxalines are treated with this catalyst in water at 120°C under an air atmosphere, they smoothly undergo oxidative dehydrogenation to yield the corresponding quinoxalines in high yields. wikipedia.org For instance, the parent 1,2,3,4-tetrahydro-quinoxaline is converted to quinoxaline in 95% yield under these conditions. wikipedia.org This method represents a green and efficient way to aromatize the heterocyclic ring system. wikipedia.org

The table below summarizes the oxidative dehydrogenation of various substituted 1,2,3,4-tetrahydro-quinoxalines to their corresponding quinoxaline products using the NPCH catalyst.

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,2,3,4-Tetrahydro-quinoxaline | Quinoxaline | 95 |

| 2 | 6-Methyl-1,2,3,4-tetrahydro-quinoxaline | 6-Methyl-quinoxaline | 92 |

| 3 | 6-Methoxy-1,2,3,4-tetrahydro-quinoxaline | 6-Methoxy-quinoxaline | 89 |

| 4 | 6-Chloro-1,2,3,4-tetrahydro-quinoxaline | 6-Chloro-quinoxaline | 91 |

| Reaction conditions: Substrate (0.2 mmol), NPCH catalyst (5 mg), H₂O (1.5 mL), 120 °C, 0.1 MPa air, 12 h. Data sourced from wikipedia.org. |

Chemical Transformations at the Phenyl Substituent

Direct chemical transformations on the phenyl substituent of this compound are not extensively documented in the literature. However, the reactivity of the phenyl ring can be inferred from studies on closely related structures, such as 2-phenyl-1,2,3,4-tetrahydroquinolines.

For example, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) in acetic acid leads to the formation of a 6,8-dibromo derivative, indicating that the benzene (B151609) ring of the tetrahydroquinoline moiety is activated towards electrophilic substitution. researchgate.net In contrast, N-substituted 2-phenyl-1,2,3,4-tetrahydroquinolines are selectively brominated at the 6-position. researchgate.net This suggests that the substitution pattern on the phenyl ring of this compound could potentially be modified through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions, although specific examples for this exact compound are scarce. The regioselectivity of such reactions would likely be influenced by the electronic nature of the tetrahydro-quinoxaline ring and any protecting groups on the nitrogen atoms.

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is a key strategy for conducting structure-activity relationship (SAR) studies to optimize their biological activities. While specific, comprehensive SAR studies on a wide range of this compound derivatives are not widely reported, the general principles of quinoxaline derivatization for biological activity are well-established.

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. To create a library of this compound analogues, one could envision a synthetic strategy starting with appropriately substituted o-phenylenediamines and a phenyl-substituted α-dicarbonyl compound, followed by reduction of the resulting quinoxaline.

For instance, a series of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide analogues were synthesized and evaluated as PARP-1 inhibitors. nih.gov This study highlights a common approach where functional groups are introduced onto the benzo part of the quinoxaline ring system to explore SAR. Although this example does not feature the 1-phenyl substituent, the derivatization strategy on the quinoxaline core is relevant. Modifications could include introducing various substituents at different positions of the benzene ring of the tetrahydro-quinoxaline moiety or on the C1-phenyl group to investigate their impact on biological activity.

Advanced Analytical and Structural Elucidation Techniques for 1 Phenyl 1,2,3,4 Tetrahydro Quinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to establish the connectivity of atoms and the spatial relationships between them.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, characteristic signals are expected in distinct regions. The aromatic protons on the fused benzene (B151609) ring and the pendant phenyl group would typically resonate in the downfield region (approx. δ 6.5-7.5 ppm). The protons on the saturated tetrahydro-pyrazine ring, including the methine proton at the C1 position and the methylene (B1212753) protons at C2 and C3, would appear more upfield. The protons attached to the nitrogen atoms (N-H) would show broad signals whose chemical shift can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Aromatic carbons would produce signals in the δ 110-150 ppm range, while the aliphatic carbons of the tetrahydro-pyrazine ring would be found in the upfield region. The specific chemical shifts help confirm the presence of both the quinoxaline (B1680401) skeleton and the phenyl substituent.

Stereochemical and Regiochemical Analysis:

Regiochemistry: NMR spectroscopy unequivocally confirms the position of the phenyl group at the C1 position. The proton at C1 would appear as a distinct methine signal, and its coupling to the adjacent methylene protons at C2 would be observable. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) would show long-range correlations between the C1 proton and carbons of the phenyl ring, cementing the regiochemical assignment.

Stereochemistry: The C1 carbon is a stereocenter, meaning this compound is chiral. While standard NMR of a racemic mixture would not distinguish between enantiomers, advanced techniques using chiral solvating agents or chiral shift reagents can be employed to resolve the signals of the R- and S-enantiomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space information, helping to determine the preferred conformation and the relative orientation of the phenyl group with respect to the quinoxaline ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (quinoxaline) | 6.5 - 7.2 | 115 - 145 |

| Aromatic-H (phenyl) | 7.2 - 7.5 | 125 - 140 |

| N-H | Variable (broad) | - |

| C1-H (methine) | 4.5 - 5.0 | 60 - 70 |

Mass Spectrometry for Isotopic and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the empirical formula is C₁₄H₁₄N₂. High-Resolution Mass Spectrometry (HRMS) can precisely measure the mass of the molecular ion, allowing for the confirmation of this elemental formula with high accuracy, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is approximately 210.1157 g/mol .

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound would likely include:

Loss of the phenyl group: A prominent peak corresponding to the [M - C₆H₅]⁺ ion (m/z 133) would be expected from the cleavage of the C1-phenyl bond.

Fragmentation of the tetrahydro-pyrazine ring: Cleavage within the saturated ring can lead to various smaller fragments, providing further clues about the core structure. For instance, a fragment corresponding to a benzyl (B1604629) carbocation or a tropylium (B1234903) ion might be observed. jsbms.jp

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂ |

| Molecular Weight | 210.27 g/mol |

| Monoisotopic Mass | 210.1157 u |

| Expected [M]⁺ Ion (m/z) | 210 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR and Raman spectra of this compound would be characterized by several key absorption bands:

N-H Stretching: The presence of the two secondary amine groups in the tetrahydro-pyrazine ring would give rise to characteristic N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Stretching: Two types of C-H stretching vibrations would be present. Aromatic C-H stretches from the benzene and phenyl rings appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org Aliphatic C-H stretches from the methylene and methine groups of the saturated ring appear below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, confirming the presence of the aromatic systems. vscht.cz

C-N Stretching: Vibrations corresponding to C-N bond stretching would be visible in the fingerprint region, typically between 1000-1350 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. libretexts.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1000 - 1350 |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles. mdpi.com

An X-ray crystallographic analysis would reveal several crucial structural features:

Molecular Conformation: It would establish the precise conformation of the six-membered tetrahydro-pyrazine ring, which is expected to adopt a non-planar conformation such as a half-chair or boat.

Stereochemistry: The analysis would confirm the relative stereochemistry and provide the absolute configuration if a chiral resolution is performed.

Phenyl Group Orientation: The exact dihedral angle between the plane of the phenyl group and the quinoxaline ring system would be determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing intermolecular forces such as hydrogen bonding involving the N-H groups and π-π stacking interactions between the aromatic rings, which stabilize the crystal structure. nih.gov

While a specific structure for the title compound is not publicly available, analysis of similar heterocyclic structures shows they often crystallize in monoclinic or orthorhombic systems. mdpi.commdpi.com The data obtained would be crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Table 4: Representative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The set of symmetry operations for the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit in the crystal lattice |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent chemical bonds |

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1,2,3,4 Tetrahydro Quinoxaline

Density Functional Theory (DFT) Studies on Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on quinoxaline (B1680401) derivatives provide valuable information about their electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's reactivity. researchgate.netnih.govrsc.org

Research on related quinoxaline structures demonstrates that DFT calculations, often using methods like B3LYP with a basis set such as 6-311G(d,p), can accurately predict geometries and electronic characteristics. researchgate.netnih.gov The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govespublisher.com A smaller gap suggests that the molecule is more easily excitable and more reactive. For instance, in a study of 1-nonyl-3-phenylquinoxalin-2-one, the calculated HOMO-LUMO gap was found to be 3.8904 eV. nih.gov

These calculations also allow for the mapping of electrostatic potential (ESP), which can predict how a molecule will interact with other charged species. nih.gov By understanding the electronic properties and reactivity, researchers can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into potential reaction mechanisms.

Table 1: Representative DFT-Calculated Electronic Properties for a Quinoxaline Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.3 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.9 eV | Indicates chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to study the conformational flexibility of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. utah.edu

By simulating the molecule's behavior in a solvent (typically water) at a given temperature and pressure, MD can reveal the preferred three-dimensional structures (conformations) and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor's active site. For example, in studies of structurally similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines, conformational analyses were conducted to understand their interaction with dopamine (B1211576) receptors. psu.edunih.gov

MD simulations can also be used to calculate the binding free energy between a ligand, like this compound, and its target protein. utah.edu Techniques such as MM-PBSA and MM-GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation) are often employed to estimate these binding energies, helping to identify the most promising drug candidates.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Simulation Parameter | Typical Value/Observation | Implication |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation, indicating the stability of the ligand's position in the binding site. |

| Number of H-Bonds | 2-3 | Average number of hydrogen bonds formed between the ligand and the protein, a key factor in binding affinity. |

Note: This table represents typical data obtained from MD simulations and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the experimentally determined activity of a set of compounds. wikipedia.orgnih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target. The model would take the form of a mathematical equation:

Activity = f (Descriptor 1, Descriptor 2, ...) + error wikipedia.org

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. A pharmacophore model for this compound derivatives would serve as a 3D template to guide the design of new, more potent molecules or to search databases for existing compounds with similar activity profiles. nih.gov For instance, a pharmacophore model was developed for D1 dopamine receptor antagonists based on 1-phenyl-1,2,3,4-tetrahydroisoquinolines. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | Partial Charges | Distribution of electrons in the molecule. |

| Steric | Molecular Volume | Size and shape of the molecule. |

| Hydrophobic | LogP | The molecule's affinity for a non-polar solvent versus a polar one. |

In Silico Prediction of Molecular Interactions

In silico prediction of molecular interactions, often referred to as molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "scoring function" for each pose. The scoring function estimates the binding affinity, and the pose with the best score is predicted to be the most likely binding mode. ekb.eg Docking studies on quinoxaline-based compounds have been used to rationalize their binding mechanisms with target enzymes. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Furthermore, in silico tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule, which are crucial for its development as a drug. mdpi.comekb.eg These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the drug discovery process.

Table 4: Example of Molecular Docking and ADME Prediction Results

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative values are better. |

| Key Interacting Residues | TYR 23, LYS 45, ASP 101 | Amino acids in the protein's active site that form key interactions with the ligand. |

| Lipinski's Rule of Five | 0 violations | Predicts good oral bioavailability. |

Note: The data presented is hypothetical and serves to illustrate the type of information generated from in silico prediction studies.

Mechanistic Probes into Biological Activities of 1 Phenyl 1,2,3,4 Tetrahydro Quinoxaline and Its Derivatives

Investigation of Purinoceptor Antagonism by Phenyl-Substituted Tetrahydroquinoxalines

Phenyl-substituted tetrahydroquinoxalines have been investigated for their ability to act as antagonists at P2X1 purinoceptors. nih.gov These receptors are stimulated by adenosine (B11128) 5'-triphosphate (ATP) and are involved in sympathetically mediated contractions of smooth muscle, such as in the vas deferens. nih.govresearchgate.net The antagonism of these receptors is being explored as a potential non-hormonal approach to male contraception by inhibiting sperm transport. nih.gov

Research has focused on synthesizing and testing a series of analogues of 2-phenyl-5,6,7,8-tetrahydroquinoxaline with various substituents on the phenyl moiety. nih.gov The aim of these modifications is to enhance the potency of the compounds as P2X1-purinoceptor antagonists. nih.gov The inhibitory activity of these novel compounds was initially screened by observing their ability to reduce contractile responses to electrical field stimulation in isolated rat vasa deferentia. nih.gov

The structure-activity relationship studies revealed that the nature and position of the substituents on the phenyl ring significantly influence the antagonist activity. For example, the addition of polar substituents to the meta position of the phenyl ring markedly increased the inhibition of contractions, whereas similar substitutions at the ortho position did not have the same effect. researchgate.net Furthermore, the introduction of both polar and aliphatic substituents at the para position also led to increased inhibitory activity. researchgate.net Di-substituted compounds were also synthesized, with one such compound, a 2-hydroxy, 4-fluoro substituted analogue, demonstrating the greatest potency among the tested compounds with an IC50 of 14 μM. researchgate.net

The table below presents the inhibitory potency of a key di-substituted compound.

| Compound | Substituents on Phenyl Ring | IC50 (µM) | 95% Confidence Limits (µM) |

| 31 | 2-hydroxy, 4-fluoro | 14 | 12-16 |

IC50: Half-maximal inhibitory concentration.

These findings suggest that phenyl-substituted tetrahydroquinoxalines are a promising class of compounds for the development of P2X1-purinoceptor antagonists, with potential applications in male contraception. nih.gov

Enzyme and Receptor Interactions (e.g., NMDA Receptors, BET Bromodomain, DGAT1)

The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold has been identified as a pharmacophore in compounds targeting various enzymes and receptors, including N-methyl-D-aspartate (NMDA) receptors, Bromodomain and Extra-Terminal domain (BET) bromodomains, and Diacylglycerol O-acyltransferase 1 (DGAT1). nih.gov

While direct studies on 1-phenyl-1,2,3,4-tetrahydro-quinoxaline as an NMDA receptor antagonist are limited, structurally related 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) derivatives have been investigated as non-competitive antagonists of the NMDA receptor. nih.gov These compounds bind to a site within the ion channel of the receptor, similar to dizocilpine. nih.gov

More directly, a series of tetrahydroquinoxalines have been identified as inhibitors of the BET family of bromodomains, with a notable selectivity for the second bromodomain (BD2). acs.org BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, thereby regulating gene transcription. nih.gov Inhibition of these proteins is a therapeutic strategy in cancer and inflammation. nih.gov Structure-guided optimization of the tetrahydroquinoxaline template has led to the development of potent and selective BET inhibitors. acs.org

The 1,2,3,4-tetrahydroquinoxaline core is also a feature of DGAT1 inhibitors. nih.gov DGAT1 is an enzyme responsible for the final step in triglyceride synthesis. scienceopen.com While the precise mechanism for tetrahydroquinoxaline-based inhibitors is not fully elucidated, studies on other DGAT1 inhibitors suggest that they bind within the fatty acyl-CoA substrate binding tunnel of the enzyme, blocking its access and thereby inhibiting triglyceride synthesis. researchgate.net

The diverse interactions of the tetrahydroquinoxaline scaffold are summarized in the table below.

| Target | Compound Class | Mechanism of Action |

| NMDA Receptor | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives (related scaffold) | Non-competitive antagonism, binding to the ion channel site. nih.gov |

| BET Bromodomain | Tetrahydroquinoxalines | Inhibition of acetylated lysine binding, with selectivity for the second bromodomain (BD2). acs.org |

| DGAT1 | Tetrahydroquinoxaline derivatives | Inhibition of triglyceride synthesis, likely by blocking the acyl-CoA binding tunnel. nih.govresearchgate.net |

Insights into Antimicrobial Action Mechanisms (e.g., DNA Gyrase B Inhibition)

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the provided search results, research on related quinoxaline scaffolds provides insights into their potential mechanisms of antimicrobial action. One of the key bacterial targets for quinoxaline derivatives is DNA gyrase. nih.gov

A novel series of nih.govnih.govacs.orgtriazolo[4,3-a]quinoxaline derivatives, which are structurally related to the tetrahydroquinoxaline core, have been synthesized and evaluated for their antimicrobial properties. nih.gov Molecular docking studies of these compounds have indicated that they can bind to the ATP-binding site of DNA gyrase B, a critical enzyme for bacterial DNA replication. nih.gov The binding is stabilized by hydrogen-bonding and aromatic stacking interactions within the enzyme's pocket. nih.gov This inhibition of DNA gyrase B disrupts DNA supercoiling and leads to bacterial cell death. nih.gov

Furthermore, structure-activity relationship analyses of these quinoxaline analogues have revealed that both the linker and the terminal aromatic fragments play crucial roles in their antibacterial activity. nih.gov For example, a chalcone (B49325) compound with a methoxy (B1213986) substituent within this series exhibited broad and potent antimicrobial activity against a range of bacterial and fungal strains. nih.gov

The potential for quinoxaline derivatives to act as multi-target inhibitors is also recognized, with some analogues showing inhibitory activity against both DNA gyrase B and dihydrofolate reductase (DHFR), another key enzyme in bacterial metabolism. nih.gov This dual-targeting capability could be advantageous in overcoming antimicrobial resistance.

Exploration of Antiviral Mechanisms Beyond HBV

Beyond their activity against Hepatitis B Virus, derivatives of the quinoxaline scaffold have been explored for their antiviral effects against a range of other viruses, including Herpes Simplex Virus (HSV) and influenza viruses. scienceopen.comscienceopen.com The mechanisms of action appear to be diverse and dependent on the specific viral target.

In the context of HSV, a notable mechanism of action has been described for an indolo-[2,3-b]quinoxaline derivative. This compound is believed to exert its antiviral effect by intercalating into the viral DNA. scienceopen.com This interaction with the viral genetic material is thought to disrupt processes that are crucial for the uncoating of the virus once it has entered a host cell. scienceopen.com By interfering with this early stage of the viral life cycle, the compound effectively inhibits viral replication.

For influenza viruses, certain quinoxaline derivatives have been investigated as potential inhibitors of the viral non-structural protein 1 (NS1). researchgate.net The NS1 protein is a key virulence factor for the influenza virus, playing a critical role in antagonizing the host's innate immune response, particularly the type I interferon system. nih.gov It has been proposed that quinoxaline derivatives, due to their planar polyaromatic structure, can target the NS1 protein. researchgate.net Some studies have shown that these compounds can disrupt the interaction between NS1 and double-stranded RNA (dsRNA), which is important for the protein's function. researchgate.net

The table below summarizes the antiviral mechanisms of quinoxaline derivatives against viruses other than HBV.

| Virus | Viral Target/Process | Proposed Mechanism of Action |

| Herpes Simplex Virus (HSV) | Viral DNA / Uncoating | Intercalation into viral DNA, leading to disruption of viral uncoating. scienceopen.com |

| Influenza Virus | Non-structural protein 1 (NS1) | Inhibition of NS1 function, potentially by disrupting its interaction with dsRNA. researchgate.net |

These findings highlight the potential of the quinoxaline scaffold in the development of broad-spectrum antiviral agents.

Structure Activity Relationship Sar Studies of 1 Phenyl 1,2,3,4 Tetrahydro Quinoxaline Analogs

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of tetrahydroquinoxaline analogs is highly sensitive to the placement and electronic characteristics of substituents on both the phenyl ring and the heterocyclic core. While direct SAR studies on 1-phenyl-1,2,3,4-tetrahydro-quinoxaline are limited, valuable insights can be drawn from structurally related 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) and other quinoxaline (B1680401) derivatives.

Research on 1-phenyl-tetrahydroisoquinoline analogs as D1 dopamine (B1211576) antagonists has shown that the nature and position of substituents are critical for receptor affinity. For instance, a 6-bromo or 6-chloro substituent on the tetrahydroisoquinoline ring resulted in significant D1 binding affinity. psu.edudocumentsdelivered.com In contrast, analogs with a single hydroxyl group at either the 6- or 7-position displayed no significant affinity for the receptor. psu.edudocumentsdelivered.com A 6,7-dihydroxy substitution pattern led to a considerable decrease in binding affinity. psu.edudocumentsdelivered.com This highlights that both the position and the electronic nature (e.g., halogens vs. hydroxyls) of substituents profoundly impact biological activity.

Similarly, in a series of 1-phenyl-dihydroisoquinoline compounds evaluated as tubulin polymerization inhibitors, a derivative with a 3'-hydroxyl and a 4'-methoxy group on the 1-phenyl ring demonstrated optimal bioactivity. nih.gov This suggests that a specific combination of electron-donating and hydrogen-bonding groups on the phenyl substituent is key to its interaction with the biological target.

Furthermore, studies on quinoxaline-based PARP-1 inhibitors revealed that substitutions on a pendant phenyl ring attached to the core scaffold significantly influenced inhibitory activity. mdpi.com Hybridizing the quinoxaline scaffold with a p-methoxyphenyl ring via a thiosemicarbazide (B42300) linker resulted in a potent inhibitor, nearly twice as active as the reference drug Olaparib. mdpi.com However, replacing the p-methoxyphenyl group with an unsubstituted phenyl ring diminished the inhibitory activity by approximately 2.5 times compared to the reference. mdpi.com This underscores the importance of electron-donating groups on the phenyl ring for this specific biological target.

Table 1: Influence of Substituents on D1 Receptor Affinity in 1-Phenyl-tetrahydroisoquinoline Analogs

Stereochemical Considerations in Tetrahydroquinoxaline Scaffolds

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. For molecules with chiral centers, such as this compound (where the C1 carbon is a stereocenter), the different enantiomers can exhibit vastly different biological activities and toxicities. This is because biological targets like enzymes and receptors are themselves chiral and will interact preferentially with one enantiomer over the other. nih.gov

The synthesis of tetrahydroquinoxaline and its analogs often leads to stereochemical complexities due to the presence of multiple sp³-hybridized carbon atoms, which can create a number of stereoisomers. nih.gov The development of stereoselective synthesis methods is therefore critical to isolate and evaluate individual isomers. For instance, the enantioselective synthesis of related 1-substituted tetrahydroisoquinolines has been achieved using chiral catalysts or auxiliaries, underscoring the importance of obtaining enantiomerically pure compounds for biological evaluation. rsc.org

In the development of perhydroquinoxaline-based κ receptor agonists, the stereochemistry of the scaffold was found to be crucial. nih.gov The synthesis required a multi-step, diastereoselective approach to establish the correct relative configuration of the substituents on the cyclohexane (B81311) ring, which was later annulated to form the piperazine (B1678402) ring of the perhydroquinoxaline system. nih.gov This precise three-dimensional orientation of the pharmacophoric elements was essential for receptor interaction. nih.gov These findings emphasize that for the this compound scaffold, controlling the stereochemistry at the C1 position is paramount for achieving desired biological activity.

Conformational Effects on Target Binding Affinity

The tetrahydroquinoxaline ring is not planar and can adopt various conformations. The specific three-dimensional shape, or conformation, that the molecule assumes plays a critical role in its ability to bind to a biological target. The flexibility of the scaffold allows it to adapt its shape to fit into a binding pocket, but this can come at an entropic cost.

Studies on analogous 1-phenyl-1,2,3,4-tetrahydroisoquinolines have provided direct evidence of the importance of molecular conformation and flexibility. When the flexible tetrahydroisoquinoline scaffold was conformationally constrained by incorporating it into a more rigid dibenzo[a,h]quinolizine ring system, a significant drop in D1 receptor affinity was observed. psu.edudocumentsdelivered.com For example, the flexible 6-chloro-7-hydroxy-1-phenyltetrahydroisoquinoline had much higher affinity than its conformationally constrained counterpart. psu.edudocumentsdelivered.com This suggests that the ability of the parent molecule to adopt a specific, low-energy conformation is essential for optimal binding, and restricting this flexibility can be detrimental to its activity.

Computational studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov These conformers are separated by a low energy barrier, indicating that the ring system is flexible and can interconvert between different shapes. nih.gov The presence of a bulky substituent like a phenyl group at the C1 position would further influence the preferred conformation and, consequently, its binding affinity to a target protein. Therefore, the conformational profile of this compound analogs is a key determinant of their biological function.

Rational Design Principles for Optimized Tetrahydroquinoxaline Ligands

Based on SAR, stereochemical, and conformational studies of tetrahydroquinoxalines and related scaffolds, several rational design principles can be established for developing optimized ligands.

Strategic Substitution: The biological activity can be fine-tuned by the careful placement of substituents with specific electronic properties. For instance, incorporating electron-donating groups (e.g., methoxy) or halogens at specific positions on the phenyl or quinoxaline rings can enhance binding affinity and potency. psu.edudocumentsdelivered.commdpi.com The design process should involve exploring a variety of substituents to probe for favorable interactions within the target's binding site.

Bioisosteric Replacement: The tetrahydroquinoxaline core can serve as a bioisosteric scaffold. In one study, a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline motif was successfully used as a bioisostere for the phthalazinone group of the PARP-1 inhibitor Olaparib, leading to the development of novel and potent inhibitors. mdpi.com This principle allows for the modification of a known drug's core structure to improve properties while maintaining the key interactions for biological activity.

Stereochemical Control: Since biological targets are chiral, it is essential to synthesize and test individual stereoisomers of this compound. nih.gov The design strategy must incorporate methods for stereoselective synthesis to ensure that the most active and selective enantiomer is identified and developed. rsc.org

Conformational Tuning: The balance between molecular flexibility and rigidity is crucial. While some flexibility allows the ligand to adapt to the binding site, rigidifying the molecule in its bioactive conformation can enhance potency. However, as seen in related scaffolds, excessive conformational constraint can also abolish activity. psu.edudocumentsdelivered.com Therefore, molecular modeling and the synthesis of conformationally restricted analogs are valuable tools to understand the optimal three-dimensional structure required for target binding.

Future Research Directions and Interdisciplinary Prospects for 1 Phenyl 1,2,3,4 Tetrahydro Quinoxaline Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol of Tetrahydroquinoxaline Systems

The development of efficient and highly selective methods for the synthesis of chiral tetrahydroquinoxalines (THQs) remains a significant area of focus. The biological activity of these compounds is often dependent on their stereochemistry, making precise control over the three-dimensional arrangement of atoms crucial.

Recent breakthroughs have demonstrated the power of transition-metal catalysis in achieving high enantioselectivity. For instance, a novel Iridium-catalyzed asymmetric hydrogenation protocol has been developed for producing chiral THQ derivatives. rsc.org This method is noteworthy for its ability to selectively yield both enantiomers of mono-substituted chiral THQs in high yields and with excellent enantioselectivities by simply adjusting the reaction solvent. rsc.orgnih.gov Specifically, using a toluene/dioxane solvent system can produce the (R)-enantiomer with up to 98% enantiomeric excess (ee), while ethanol (B145695) favors the formation of the (S)-enantiomer with up to 93% ee. rsc.org For 2,3-disubstituted THQs, this iridium-based system yields cis-hydrogenation products with high diastereomeric ratios and enantioselectivities. rsc.org

Another promising strategy involves a highly regio- and stereoselective route that utilizes the ring-opening of activated aziridines with 2-bromoanilines, followed by a Palladium-catalyzed intramolecular C-N bond formation. nih.gov Furthermore, a one-pot reaction involving a regioselective Heyns rearrangement and an enantioselective transfer hydrogenation has been shown to produce a variety of N-substituted THQs in good yields and high enantiomeric excess. nih.gov This method is particularly advantageous for its step-economy, directly generating complex THQs from readily available starting materials. nih.gov

The stereocontrolled addition of allylmetal reagents to α-imino esters represents another efficient synthetic route, particularly for achieving a high degree of stereocontrol at the C-2 position. acs.org The use of lactate (B86563) as a chiral auxiliary has proven effective in guiding the nucleophilic addition to the N-aryl aldimine, leading to the desired stereoisomer. acs.org

Future work in this area will likely focus on the development of even more versatile and efficient catalytic systems. This includes exploring a wider range of transition metals and chiral ligands to broaden the substrate scope and improve selectivity. The application of flow chemistry to these asymmetric syntheses is also a promising avenue, as it can enable safer, more scalable, and potentially more efficient production of chiral THQs. rsc.orgnih.gov

Elucidation of Novel Biological Targets and Therapeutic Pathways

The tetrahydroquinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. While derivatives have been investigated for a range of activities, including as anticancer and antimicrobial agents, a significant opportunity lies in identifying and validating novel molecular targets. nih.govresearchgate.net

One emerging area of interest is epigenetics. Screening libraries are often deficient in compounds targeting epigenetic enzymes, presenting an opportunity for bespoke tetrahydroquinoline libraries designed to interact with this class of proteins. nsf.gov The development of such focused libraries could lead to the discovery of novel probes and potential therapeutic agents for diseases with an epigenetic basis. nsf.gov

The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is another promising area for investigation. researchgate.net Certain tetrahydroquinoline derivatives have been shown to induce autophagy in cancer cells by modulating this pathway. researchgate.net Further exploration of the structure-activity relationships within this class of compounds could lead to the development of more potent and selective inhibitors of this critical cancer-related pathway.

Additionally, the colchicine (B1669291) binding site on tubulin has been identified as a target for some tetrahydroquinoxaline sulfonamide derivatives. nih.gov These compounds have demonstrated antiproliferative activity by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase. nih.gov Future research could focus on optimizing these derivatives to enhance their potency and selectivity, potentially leading to new anticancer agents that can overcome multidrug resistance. nih.gov

The identification of new biological targets will require a multidisciplinary approach, combining chemical synthesis with advanced biological screening techniques and proteomics to pinpoint the specific proteins and pathways affected by 1-phenyl-1,2,3,4-tetrahydro-quinoxaline and its analogs.

High-Throughput Screening and Combinatorial Library Design for Tetrahydroquinoxaline Derivatives

To fully explore the therapeutic potential of the tetrahydroquinoxaline scaffold, the generation and screening of large, diverse chemical libraries are essential. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target.

The design of these libraries is critical. A combinatorial approach, where different substituents are systematically varied at multiple positions on the tetrahydroquinoxaline core, can generate a vast number of structurally related compounds. This allows for a thorough exploration of the chemical space around the core scaffold and the identification of key structural features required for biological activity.

However, it is important to be aware of the potential for pan-assay interference compounds (PAINS) within HTS campaigns. nih.govacs.org Certain fused tricyclic tetrahydroquinolines have been identified as potential PAINS, as their observed activity may be due to reactive byproducts rather than specific binding to the target. nih.gov Careful library design and follow-up studies are necessary to distinguish true hits from these nuisance compounds.

Future efforts in this area should focus on creating "smart" libraries that are enriched with compounds predicted to be active against specific target classes, such as epigenetic enzymes. nsf.gov The integration of computational tools in the design phase can help to prioritize compounds with favorable drug-like properties and reduce the likelihood of including PAINS. Furthermore, the development of novel high-throughput synthesis methods, such as those utilizing microdroplet reactions, can accelerate the creation of these libraries. nih.govresearchgate.net

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry is poised to play an increasingly important role in the design of novel this compound derivatives. De novo design algorithms, which build new molecules from scratch, can be used to generate novel structures with desired pharmacological properties. nih.govbeilstein-journals.org These methods can explore a vast chemical space and propose innovative scaffolds that may not be readily accessible through traditional medicinal chemistry approaches.

Structure-based drug design (SBDD) is a powerful tool when the three-dimensional structure of a biological target is known. beilstein-journals.org Molecular docking simulations can be used to predict the binding mode and affinity of tetrahydroquinoxaline derivatives to a target protein, providing insights that can guide the design of more potent and selective inhibitors. nih.gov For example, molecular docking has been used to understand the binding of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds to the tubulin polymerization site. nih.gov

Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of tetrahydroquinoline derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The future of drug discovery for tetrahydroquinoxaline-based compounds will likely involve a close integration of computational and experimental approaches. Computational methods can be used to design and prioritize new compounds, which can then be synthesized and tested experimentally. This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.